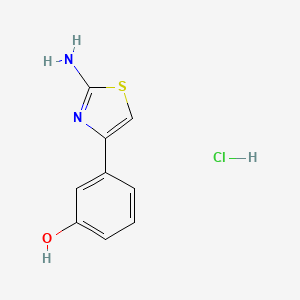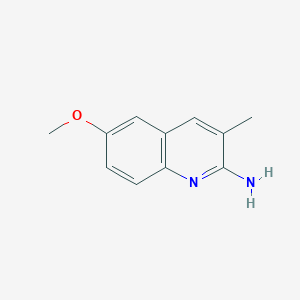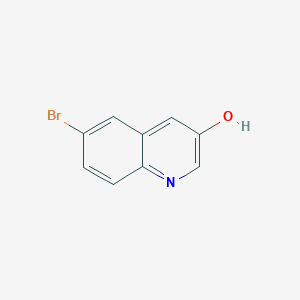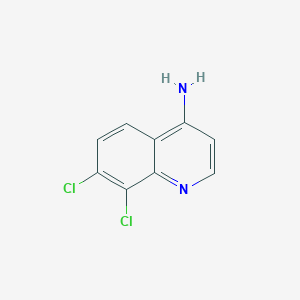
3-(2-amino-4-thiazolyl)Phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(2-amino-4-thiazolyl)Phenol hydrochloride, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, they discuss related thiazole compounds and their properties, which can provide insights into the chemical behavior and potential applications of 3-(2-amino-4-thiazolyl)Phenol hydrochloride.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino (4-chloro phenyl) thiazoles were synthesized using a microwave-assisted method, starting from p-chloroaceto phenone, which was brominated and then reacted with thiourea to yield the desired thiazoles . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases, which were prepared from the reaction of 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods indicate that the synthesis of 3-(2-amino-4-thiazolyl)Phenol hydrochloride could potentially be achieved through similar pathways involving key steps such as bromination, reaction with thiourea, and subsequent modifications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing its crystallization in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other species .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aryl aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring and the phenyl group. The antimicrobial activity of some Schiff bases of 2-amino (4-chloro phenyl) thiazoles suggests that these compounds can interact with biological targets, which may also be relevant for 3-(2-amino-4-thiazolyl)Phenol hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their structural analysis and synthesis pathways. The crystal structure, bond lengths, bond angles, and torsion angles provide information about the stability and conformation of the molecule . The electronic properties, such as UV absorption peaks and hyperpolarizability, indicate the potential of these compounds for applications in materials science, such as nonlinear optical (NLO) materials . The fungicidal activity of some 2-(1,3,4-thiadiazolylaminomethyl)phenols suggests that these compounds could be effective in agricultural applications .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole-based Schiff base compounds, which include 3-(2-amino-4-thiazolyl)Phenol hydrochloride, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
- Methods of Application : These compounds are synthesized using both conventional and green approaches with ZnO nanoparticles as a catalyst .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDMVOVOWVSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-4-thiazolyl)Phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














